molecular formula C21H24N8O6 B12768128 Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- CAS No. 82144-25-0

Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L-

Cat. No.: B12768128
CAS No.: 82144-25-0
M. Wt: 484.5 g/mol
InChI Key: ODMPDCRSDDHRHW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is a complex organic compound known for its significant role in various scientific fields. This compound is a derivative of glutamic acid and contains a pteridine ring system, which is crucial for its biological activity. It is often referred to in the context of its applications in medicine, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- typically involves the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of polar aprotic solvents and specific catalysts is common to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine ring system.

    Reduction: Reduction reactions can occur at the amino groups, converting them to their corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine oxides, while reduction can yield various amine derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the production of purines and pyrimidines, which are building blocks of DNA and RNA. By inhibiting this enzyme, the compound effectively reduces the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Properties

CAS No.

82144-25-0

Molecular Formula

C21H24N8O6

Molecular Weight

484.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-2-methoxybenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H24N8O6/c1-29(9-10-8-24-18-16(25-10)17(22)27-21(23)28-18)11-3-4-12(14(7-11)35-2)19(32)26-13(20(33)34)5-6-15(30)31/h3-4,7-8,13H,5-6,9H2,1-2H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t13-/m0/s1

InChI Key

ODMPDCRSDDHRHW-ZDUSSCGKSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)OC

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.